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Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the

human genome and are widely used as markers for disease association studies,

pharmacogenomics, and diagnostics. Allele-specific PCR (AS-PCR) is a rapid and cost-

effective method for SNP genotyping. However, the specificity of conventional DNA primers can

be limited, leading to false-positive results. The incorporation of Locked Nucleic Acid (LNA™)

nucleotides into allele-specific primers dramatically enhances their discriminatory power,

enabling highly sensitive and specific SNP detection.[1][2]

LNA is a nucleic acid analog with a methylene bridge that locks the ribose ring in a C3'-endo

conformation. This pre-organized structure significantly increases the thermal stability and

hybridization affinity of oligonucleotides towards their complementary DNA targets.[3] When an

LNA base is placed at or near the 3'-end of a PCR primer, it provides a significant advantage in

discriminating between a perfectly matched and a mismatched target sequence. This

heightened specificity minimizes the extension of mismatched primers by DNA polymerase,

thereby reducing the generation of false-positive amplicons.[2][3]

Advantages of LNA™-Containing Primers in Allele-Specific PCR:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15599178?utm_src=pdf-interest
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/custom-lna-oligonucleotide-design-and-applications/snp-detection/snp-detection
https://pubmed.ncbi.nlm.nih.gov/12815597/
https://www.researchgate.net/publication/10699731_Enhanced_allele-specific_PCR_discrimination_in_SNP_genotyping_using_3'_Locked_Nucleic_Acid_LNA_primers
https://pubmed.ncbi.nlm.nih.gov/12815597/
https://www.researchgate.net/publication/10699731_Enhanced_allele-specific_PCR_discrimination_in_SNP_genotyping_using_3'_Locked_Nucleic_Acid_LNA_primers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased Specificity and Reliability: LNA primers exhibit superior mismatch discrimination

compared to traditional DNA primers, yielding consistently low amounts of non-specific

products.[2][3] This leads to more reliable and accurate SNP genotyping.

Enhanced Sensitivity: The high affinity of LNA primers allows for efficient amplification from

low amounts of template DNA.[4]

Wider Window of PCR Conditions: Assays using LNA primers are often more robust and

perform well over a broader range of annealing temperatures and reaction conditions.[2][3]

Simplified Assay Design: The enhanced specificity of LNA primers can simplify the design

and optimization of multiplex AS-PCR assays.[5]

Cost-Effective: By improving the reliability of a simple and rapid PCR-based method, LNA

primers contribute to a cost-effective solution for SNP genotyping.[6]

Experimental Workflow for Allele-Specific PCR using
LNA™ Primers
The general workflow for SNP detection using allele-specific PCR with LNA-containing primers

involves designing two allele-specific forward primers, each with an LNA modification at the 3'-

end corresponding to one of the SNP alleles, and a common reverse primer. Two separate

PCR reactions are typically performed for each sample, one for each allele. The amplification of

a specific allele is then detected, for example, by real-time PCR using a fluorescent dye like

SYBR® Green or by end-point analysis on an agarose gel.
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Fig. 1: Experimental workflow for SNP genotyping.

Principle of LNA-Mediated Allele-Specific Amplification
The enhanced specificity of LNA-containing primers stems from the significant destabilization of

a primer-template duplex containing a mismatch at the LNA-modified 3'-end. This makes the

extension by DNA polymerase highly inefficient for the mismatched allele, while the perfectly

matched primer is readily extended.
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Fig. 2: LNA primer discrimination mechanism.

Quantitative Data Summary
The use of LNA-containing primers in allele-specific PCR results in a significant improvement in

the differentiation between matched and mismatched templates. This is often quantified by the

difference in the quantification cycle (ΔCq) in real-time PCR.
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Primer Type Target
Average ΔCq
(Mismatch -
Match)

Mismatch
Product
Formation

Reference

DNA Primers Plasmid DNA ~2-5

Strong false-

positive

amplicons for

some

mismatches

[3]

LNA Primers (3'-

LNA)
Plasmid DNA ~11

Consistently low

amounts of

mismatch

products

[3]

DNA Primers
Human Genomic

DNA
Variable

Prone to non-

specific

amplification

[2]

LNA Primers (3'-

LNA)

Human Genomic

DNA

Significantly

Increased

High specificity

and allelic

discrimination

[2][7]

Note: The ΔCq values are indicative and can vary depending on the specific SNP, primer

sequence, and PCR conditions.

Protocols
I. Design of LNA™-Containing Allele-Specific Primers
General Guidelines:

Primer Length: Design primers to be between 18 and 25 nucleotides in length.

LNA Placement:

For maximal allele-specificity, place a single LNA base at the 3'-terminus of the allele-

specific primer, corresponding to the SNP site.[2][6]
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Alternatively, the LNA base can be positioned one nucleotide away from the 3'-end, which

can sometimes improve PCR efficiency.[1]

LNA bases can also be positioned at the site of the polymorphism and/or immediately 5' to

it.[1]

Melting Temperature (Tm):

Aim for a Tm between 58°C and 62°C. Each LNA incorporation increases the Tm by

approximately 2-4°C.[8]

The Tm of the allele-specific primers for both alleles should be similar.

GC Content: Maintain a GC content between 40% and 60%.

Primer Structure: Avoid stretches of more than four LNA bases and avoid self-

complementarity or complementarity to other primers in the assay.[8]

Common Primer: The common reverse primer should be designed according to standard

PCR primer design guidelines.

II. Protocol for Allele-Specific PCR using LNA™ Primers
and Real-Time Detection
This protocol is a general guideline and may require optimization for specific SNPs and targets.

Materials:

DNA template (1-10 ng/µL)

Allele-specific LNA forward primer (for each allele) (10 µM)

Common reverse primer (10 µM)

2x SYBR® Green qPCR Master Mix

Nuclease-free water
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Real-time PCR instrument

Procedure:

Reaction Setup:

Prepare a master mix for each allele-specific reaction to ensure consistency. For a single

20 µL reaction:

Component Volume Final Concentration

2x SYBR® Green qPCR
Master Mix

10 µL 1x

Allele-Specific LNA Forward

Primer (10 µM)
0.8 µL 400 nM

Common Reverse Primer (10

µM)
0.8 µL 400 nM

Nuclease-free water 6.4 µL -

| Total Master Mix Volume | 18 µL | |

Aliquot 18 µL of the master mix into each PCR tube or well.

Add 2 µL of DNA template (2-20 ng) to each reaction.

Set up reactions in duplicate or triplicate for each sample and for each allele.

Include no-template controls (NTCs) for each primer pair.

Real-Time PCR Cycling Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Temperature (°C) Time Cycles

Initial Denaturation 95 10 min 1

Denaturation 95 15 sec 40

Annealing/Extension 60 60 sec

| Melt Curve Analysis | (Refer to instrument guidelines) | | 1 |

Note: The annealing temperature may require optimization. A temperature gradient PCR

can be performed to determine the optimal annealing temperature for maximal specificity.

Data Analysis:

Determine the Cq value for each reaction.

Genotype Calling:

Homozygous Allele 1: A low Cq value is observed for the Allele 1-specific reaction, and

a high Cq or no amplification is observed for the Allele 2-specific reaction.

Homozygous Allele 2: A low Cq value is observed for the Allele 2-specific reaction, and

a high Cq or no amplification is observed for the Allele 1-specific reaction.

Heterozygous: Low Cq values are observed for both allele-specific reactions.

Analyze the melt curve to ensure the amplification of a single, specific product.

III. Protocol for End-Point PCR and Agarose Gel
Detection
Materials:

DNA template (1-10 ng/µL)

Allele-specific LNA forward primer (for each allele) (10 µM)

Common reverse primer (10 µM)
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Taq DNA Polymerase and corresponding buffer

dNTPs

Nuclease-free water

Agarose

DNA loading dye

DNA ladder

Gel electrophoresis system

Procedure:

PCR Reaction Setup:

Prepare a PCR master mix for each allele-specific reaction. For a single 25 µL reaction:

Component Volume Final Concentration

10x PCR Buffer 2.5 µL 1x

dNTPs (10 mM) 0.5 µL 200 µM

Allele-Specific LNA Forward

Primer (10 µM)
1.0 µL 400 nM

Common Reverse Primer (10

µM)
1.0 µL 400 nM

Taq DNA Polymerase (5 U/

µL)
0.25 µL 1.25 U

Nuclease-free water 17.75 µL -

| Total Master Mix Volume | 23 µL | |

Aliquot 23 µL of the master mix into each PCR tube.
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Add 2 µL of DNA template (2-20 ng) to each reaction.

Include NTCs for each primer pair.

PCR Cycling Conditions:

Step Temperature (°C) Time Cycles

Initial Denaturation 95 5 min 1

Denaturation 95 30 sec 35

Annealing 58-62 30 sec

Extension 72 30 sec

Final Extension 72 5 min 1

| Hold | 4 | ∞ | |

Agarose Gel Electrophoresis:

Prepare a 1.5-2.0% agarose gel.

Mix the PCR products with DNA loading dye.

Load the samples onto the gel, including a DNA ladder.

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

Visualize the DNA bands under UV light.

Genotype Interpretation: The presence or absence of a band of the expected size in each

allele-specific reaction indicates the genotype.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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